

Application Note: Quantification of Insulin Degludec in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Insulin degludec*

Cat. No.: *B10830389*

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Introduction

Insulin degludec is an ultra-long-acting basal insulin analogue with a flat and stable glucose-lowering effect. Accurate quantification of **insulin degludec** in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of **insulin degludec** in plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is based on established and validated procedures, ensuring reliability and reproducibility of results.

Principle

This method involves the extraction of **insulin degludec** and an internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase column and detection by a tandem mass spectrometer. The quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the IS.

Experimental Protocols

Materials and Reagents

- **Insulin Degludec** reference standard

- Internal Standard (e.g., Bovine Insulin or Human Insulin)[1][2]
- Formic acid, LC-MS grade
- Acetonitrile, LC-MS grade
- Water, LC-MS grade
- Trifluoroacetic acid (TFA), LC-MS grade
- Bovine Serum Albumin (BSA)
- Leucine Enkephalin
- Phosphate-buffered saline (PBS), pH 7.4
- Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: e.g., Waters ACQUITY UPLC® Peptide BEH C18 (2.1×50mm, 300Å) or ProSwift RP-4H LC column (1 x 50 mm)[2][3]
- Microcentrifuge
- Vortex mixer
- Pipettes and tips

Sample Preparation: Immunopurification

A highly specific and efficient method for sample clean-up is immunopurification.[2][4]

- Preparation of Calibrators and Quality Control (QC) Samples:

- Prepare stock solutions of **insulin degludec** and the internal standard (e.g., bovine insulin) in an appropriate solvent (e.g., 0.1 N HCl).[2]
- Prepare working solutions by serial dilution.
- Spike blank human plasma with the working solutions to create a calibration curve (e.g., 120 - 8000 pM) and QC samples at low, medium, and high concentrations.[2]
- Immunocapture:
 - Use immunopurification cartridges or tips pre-coated with an antibody specific to insulin.
 - Condition the tips by aspirating and dispensing a conditioning solution.
 - Load 250 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.[2]
 - Add the internal standard to each sample.
 - Perform the immunocapture by aspirating and dispensing the sample through the tips for a set number of cycles to allow binding of **insulin degludec** and the IS to the antibody.
- Washing:
 - Wash the tips sequentially with PBS and water to remove unbound matrix components.[2]
[4] This is a critical step to reduce matrix effects.
- Elution:
 - Elute the captured analytes from the tips using an acidic elution buffer (e.g., 0.4% trifluoroacetic acid and 33% acetonitrile).[2] To stabilize the eluted insulin, the elution buffer can be supplemented with BSA and leucine enkephalin.[2]
 - Collect the eluate in a clean 96-well plate.
- Injection:
 - Directly inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

Parameter	Condition
Column	Waters ACQUITY UPLC® Peptide BEH C18 (2.1×50mm, 300Å)[3]
Mobile Phase A	0.1% Formic Acid in Water[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[3]
Flow Rate	0.2 - 0.4 mL/min
Column Temperature	40 °C
Injection Volume	10 µL
Gradient Elution	A representative gradient is as follows: 0-1 min: 30% B 1-5 min: 30-70% B 5-5.1 min: 70-30% B 5.1-7 min: 30% B

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Insulin Degludec: m/z 1222.06 -> 641.24[3] or 1221.6 -> 641.6[5] Bovine Insulin (IS): m/z 1433.66 -> specific product ions[2]
Collision Energy (CE)	Optimized for each transition
Declustering Potential (DP)	Optimized for each transition
Source Temperature	500 °C

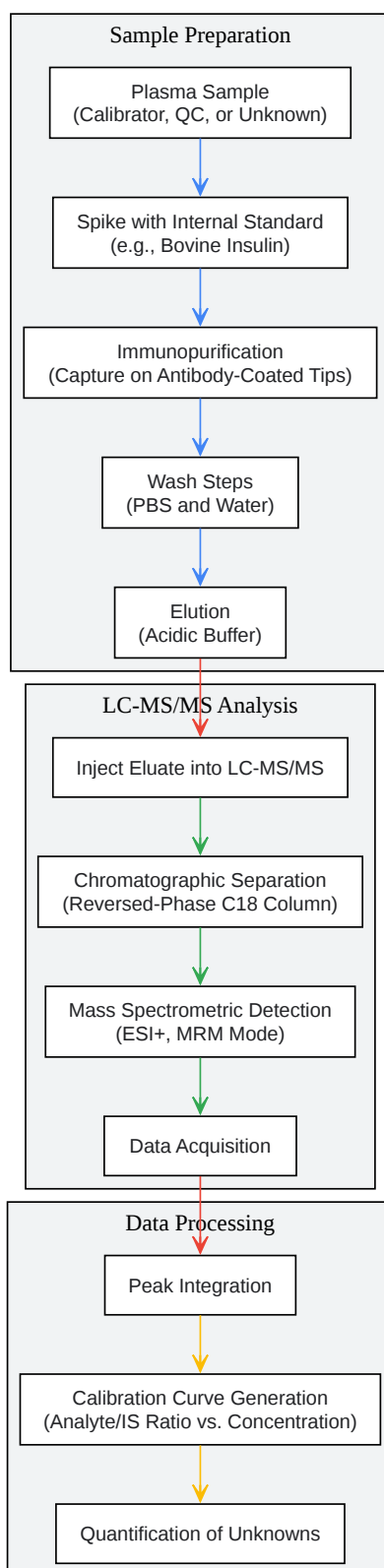
Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for **insulin degludec** based on published data.

Table 1: Method Validation Parameters

Parameter	Result	Reference
Linearity Range	500 - 50,000 ng/mL	[3]
120 - 8000 pM	[2]	
5 - 100 ng/mL	[5]	
Correlation Coefficient (r^2)	> 0.99	[1] [3] [5]
Lower Limit of Quantification (LLOQ)	500 ng/mL	[3]
120 pM	[2]	
2.38 - 4.76 ng/mL	[5]	
Intra-day Precision (%RSD)	≤ 14.16%	[3]
< 10%	[2]	
1.68 - 8.05%	[5]	
Inter-day Precision (%RSD)	≤ 13.64%	[3]
< 10%	[2]	
1.39 - 8.61%	[5]	
Accuracy	94.37 - 96.35%	[3]
Within ±10% of theoretical values	[2]	
90.5 - 114.9%	[5]	
Recovery	89.7 - 97.2%	[2]

Experimental Workflow Diagram



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Caption: Workflow for LC-MS/MS quantification of **Insulin Degludec**.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of **insulin degludec** in plasma. The detailed protocol for immunopurification-based sample preparation, coupled with optimized liquid chromatography and mass spectrometry conditions, allows for accurate and precise measurements essential for pharmaceutical research and development. The validation data presented demonstrates that the method meets the stringent requirements for bioanalytical method validation.

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